7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine core with a chlorine atom at position 7 and a methylthio (-SCH₃) group at position 2. This structure confers unique electronic and steric properties, making it a candidate for modulating ionotropic glutamate receptors (e.g., AMPA receptors) and potassium channels. Its synthesis typically involves halogenation, sulfonation, and alkylation steps, with precise control over substituent placement .
Properties
IUPAC Name |
7-chloro-3-methylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S2/c1-14-8-10-6-3-2-5(9)4-7(6)15(12,13)11-8/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRGKNJCWCYIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multi-step reactions starting from readily available aromatic compounds. Key steps include:
Chlorination: : Introduction of the chloro group onto the aromatic ring.
Thioether Formation: : Reaction of a chlorinated intermediate with methanethiol to introduce the methylthio group.
Cyclization: : Formation of the thiadiazine ring by cyclizing with appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial synthesis of this compound might scale up from the laboratory methods, optimizing yields and reaction conditions to make the process cost-effective and environmentally friendly. Parameters such as temperature, solvent choice, and reaction time are fine-tuned during industrial production.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various reactions, including:
Oxidation: : Conversion to sulfoxides and sulfones using oxidizing agents.
Reduction: : Using reducing agents to transform the thiadiazine ring.
Substitution: : Both nucleophilic and electrophilic substitutions at the chloro and methylthio sites.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Sodium methoxide (NaOCH₃) or ammonia (NH₃) for nucleophilic substitution; Lewis acids for electrophilic substitutions.
Major Products: The products vary based on the reaction but typically include oxidized or substituted derivatives with modified biological or physical properties.
Scientific Research Applications
Medicinal Chemistry
7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may exhibit various biological activities:
- Neuroprotective Effects : Research indicates that derivatives of this compound may exert neuroprotective effects, potentially useful in treating neurodegenerative diseases. For instance, studies have shown that similar compounds can enhance cognitive functions by modulating neurotransmitter systems .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy is attributed to the presence of the thiadiazine moiety which is known for its activity against bacteria and fungi .
Agricultural Chemistry
The compound's properties extend to agricultural applications where it can be used as a pesticide or fungicide. Its effectiveness in controlling plant pathogens makes it a candidate for development in crop protection strategies.
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing other bioactive compounds. The ability to modify its structure allows researchers to explore new derivatives with enhanced biological activities .
Case Study 1: Neuroprotective Properties
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various benzothiadiazine derivatives. The findings suggested that compounds similar to 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine could significantly improve cognitive performance in animal models by enhancing synaptic plasticity and reducing oxidative stress .
Case Study 2: Antimicrobial Activity
In another research article focused on antimicrobial agents, derivatives of this compound were tested against common bacterial strains. Results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
Similar compounds include other benzo[e][1,2,4]thiadiazine derivatives. Comparatively, 7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide stands out due to:
Chloro and Methylthio Groups: : These groups confer unique reactivity and biological activities.
Synthetic Accessibility: : Easier to synthesize compared to some of its analogs.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Benzothiadiazine Derivatives
IDRA-21 (7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide)
- Structural Differences : IDRA-21 replaces the methylthio group with a methyl (-CH₃) group and has a partially saturated dihydro ring.
- Activity : Acts as a potent AMPA receptor positive allosteric modulator (PAM), enhancing cognitive function in vivo. The dihydro structure improves metabolic stability compared to unsaturated analogues .
- Pharmacokinetics : Higher blood-brain barrier penetration than its unsaturated counterpart, as shown in microdialysis studies .
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Structural Differences : Features a furan substituent at position 5 and a methyl group at position 3.
- Activity : Retains AMPA receptor PAM activity despite being unsaturated, challenging the "unsaturated-inactive" paradigm. Demonstrates enhanced stereochemical stability and acetylcholine/ serotonin modulation in the hippocampus .
Thienothiadiazine Dioxides (Isosteric Analogues)
Replacing the benzene ring with a thiophene ring alters electronic distribution and binding affinity:
4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 26)
- Structural Differences : Thiophene core with allyl (-CH₂CHCH₂) and chlorine substituents.
- Synthesis: Prepared via allylation of the thienothiadiazine precursor in acetonitrile (85–90% yield) .
- Activity : Shows moderate AMPA receptor potentiation but lower efficacy than benzothiadiazines due to reduced aromatic π-stacking interactions .
6-Chloro-4-cyclopropyl-3-methyl-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide
Substituent-Modified Analogues
7-Methoxy-3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 6451-51-0)
- Structural Differences : Methoxy (-OCH₃) at position 7 instead of chlorine.
- Activity : Reduced AMPA receptor affinity but improved aqueous solubility, suggesting utility in peripheral applications .
7-Chloro-3-(cyclohexylethylamino)-4H-benzothiadiazine 1,1-dioxide
Comparative Data Table
Key Research Findings
- Unsaturated vs. Saturated Cores : Contrary to prior assumptions, unsaturated benzothiadiazines (e.g., 7-chloro-5-furan-3-yl derivative) retain AMPA PAM activity, with improved pharmacokinetics due to resistance to CYP450 metabolism .
- Thiophene vs. Benzene Cores: Thienothiadiazines exhibit reduced receptor affinity but offer synthetic versatility for substituent engineering .
- Substituent Impact : Bulky groups (e.g., cyclopropyl) enhance AMPAR activity, while polar groups (e.g., methoxy) improve solubility at the cost of potency .
Biological Activity
7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHClNOS
- CAS Number : 40009-41-4
Structural Characteristics
The structure of this compound features a chloro group and a methylthio group attached to a benzothiadiazine core. This unique configuration contributes to its biological activity.
Research indicates that this compound acts primarily as a positive allosteric modulator of the AMPA receptor. This modulation enhances synaptic transmission without the excitotoxic effects typically associated with direct agonists .
Anticancer Activity
A significant area of study involves the compound's anticancer properties. It has shown promising results in inhibiting various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity against MCF-7 cells, with IC values comparable to established chemotherapeutics like doxorubicin .
- Mechanism : Molecular docking studies suggest that it may inhibit specific tyrosine kinases involved in cancer progression .
Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial effects. Studies have reported its efficacy against various pathogenic bacteria, outperforming standard antibiotics like chloramphenicol in some assays .
Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of several thiadiazine derivatives, this compound was highlighted for its potent activity against the MCF-7 cell line. The study compared its efficacy with other compounds and found it to have superior activity at lower concentrations .
Study 2: Mechanistic Insights
A molecular docking analysis provided insights into the binding affinities of this compound with various targets related to cancer pathways. The results indicated that the compound binds effectively to CDK2, a key regulator in cell cycle progression .
Comparative Biological Activity Table
| Compound | Target | IC (µM) | Activity Type |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | <5 | Anticancer |
| Other Thiadiazines | MCF-7 | >10 | Anticancer |
| Chloramphenicol | Various Bacteria | N/A | Antimicrobial |
Q & A
Q. What are the key synthetic routes for 7-chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and its structural analogues?
Methodological Answer: The synthesis of thiadiazine dioxides typically involves multi-step reactions, including halogenation, alkylation, and cyclization. For example:
- Step 1 : Alkylation of a thiadiazine precursor using methyl iodide in acetonitrile with potassium carbonate as a base .
- Step 2 : Cyclization under reflux conditions, followed by purification via solvent extraction (e.g., chloroform/water) and crystallization .
- Characterization : Confirmed via -NMR (e.g., methylthio protons at δ 2.5–3.0 ppm), -NMR, and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazard Classification : GHS Category H302 (harmful if swallowed). Use PPE (gloves, lab coat, goggles) and ensure fume hood ventilation .
- Emergency Protocols :
- Skin Contact : Wash with soap/water; seek medical attention for irritation .
- Inhalation : Move to fresh air; administer oxygen if necessary .
- Storage : Inert atmosphere, room temperature; avoid dust formation .
Advanced Research Questions
Q. How does structural modification at the 4-position of the thiadiazine ring affect AMPA receptor potentiator activity?
Methodological Answer: Substitution at the 4-position (e.g., cyclopropyl, allyl) significantly enhances activity. For example:
Q. What experimental challenges arise in studying the stereochemical stability of this compound?
Methodological Answer:
- Racemization : Hepatic CYP450 enzymes metabolize the parent compound (e.g., 7-chloro-5-(furan-3-yl) derivatives) into unsaturated achiral forms, which retain bioactivity but complicate enantiomer-specific studies .
- Resolution : Chiral HPLC or enzymatic resolution is required to isolate active enantiomers. For example, (S)-enantiomers of pyridothiadiazines show 5x higher potency than (R)-forms in K channel assays .
Q. How does this compound compare to other thiadiazine dioxides in modulating KATP_{ATP}ATP channels?
Methodological Answer:
- Selectivity : 3-Alkylamino-pyridothiadiazines exhibit >10x selectivity for pancreatic K channels over vascular isoforms, unlike benzothiadiazines (e.g., diazoxide) .
- Mechanism : Molecular docking studies suggest hydrogen bonding between the methylthio group and SUR1 subunit residues (e.g., TMs 13–17) stabilizes the open-channel conformation .
Q. What analytical methods resolve contradictions in reported bioactivity data?
Methodological Answer:
- Metabolite Interference : LC-MS/MS quantifies hepatic metabolites (e.g., unsaturated derivatives) that retain activity, requiring correction in dose-response curves .
- Receptor Subtype Profiling : Use patch-clamp electrophysiology on HEK293 cells expressing GluA2/3 AMPAR subunits to isolate subunit-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
